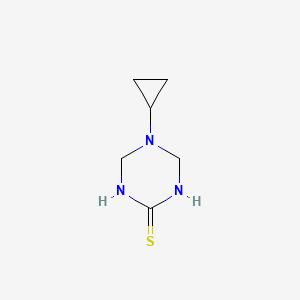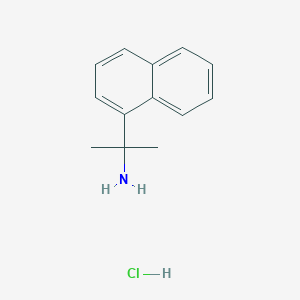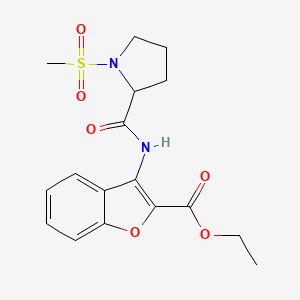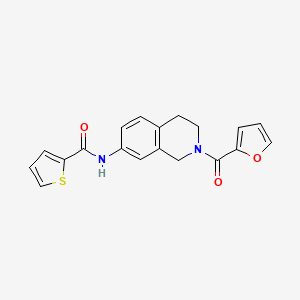![molecular formula C21H21F2NO3S B2700660 7-(2-fluorophenyl)-4-[1-(4-fluorophenyl)cyclopropanecarbonyl]-1lambda6,4-thiazepane-1,1-dione CAS No. 2177365-41-0](/img/structure/B2700660.png)
7-(2-fluorophenyl)-4-[1-(4-fluorophenyl)cyclopropanecarbonyl]-1lambda6,4-thiazepane-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 7-(2-fluorophenyl)-4-[1-(4-fluorophenyl)cyclopropanecarbonyl]-1lambda6,4-thiazepane-1,1-dione is a complex organic molecule featuring a thiazepane ring, fluorinated phenyl groups, and a cyclopropyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-fluorophenyl)-4-[1-(4-fluorophenyl)cyclopropanecarbonyl]-1lambda6,4-thiazepane-1,1-dione typically involves multiple steps:
Formation of the Thiazepane Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a diamine and a sulfonyl chloride under basic conditions.
Introduction of Fluorophenyl Groups: Fluorination can be carried out using electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Cyclopropyl Moiety: This step may involve a cyclopropanation reaction using reagents like diazomethane or Simmons-Smith reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazepane ring.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology and Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Biological Probes: Used in studies to understand biological pathways and mechanisms.
Industry
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.
Polymer Science: Potential use in the development of new polymers with specific characteristics.
Mecanismo De Acción
The mechanism of action of 7-(2-fluorophenyl)-4-[1-(4-fluorophenyl)cyclopropanecarbonyl]-1lambda6,4-thiazepane-1,1-dione involves its interaction with molecular targets such as enzymes or receptors. The fluorinated phenyl groups may enhance binding affinity through hydrophobic interactions, while the thiazepane ring can participate in hydrogen bonding or electrostatic interactions.
Comparación Con Compuestos Similares
Similar Compounds
- (7-Phenyl-1,1-dioxido-1,4-thiazepan-4-yl)(1-phenylcyclopropyl)methanone
- (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(1-(4-chlorophenyl)cyclopropyl)methanone
Uniqueness
- Fluorination : The presence of fluorine atoms can significantly alter the compound’s chemical and biological properties, such as increasing metabolic stability and enhancing binding affinity.
- Thiazepane Ring : The thiazepane ring provides a unique scaffold that can interact with various biological targets.
7-(2-fluorophenyl)-4-[1-(4-fluorophenyl)cyclopropanecarbonyl]-1lambda6,4-thiazepane-1,1-dione , covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
IUPAC Name |
[1-(4-fluorophenyl)cyclopropyl]-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2NO3S/c22-16-7-5-15(6-8-16)21(10-11-21)20(25)24-12-9-19(28(26,27)14-13-24)17-3-1-2-4-18(17)23/h1-8,19H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJFMUOBPWMLDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)C3(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[1-(4-Chlorobenzoyl)piperidin-4-yl]-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2700577.png)
![8-({1,1-Difluoro-5-azaspiro[2.3]hexan-5-yl}sulfonyl)quinoline](/img/structure/B2700578.png)
![N-(3-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2700579.png)
![[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2700580.png)
![4-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2700581.png)
![4-[(3-chloropyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine](/img/structure/B2700584.png)
![2-(2-chlorophenyl)-5-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2700587.png)

![3-methyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B2700592.png)



![2-(6-Bromo-2-oxobenzo[d]thiazol-3(2H)-yl)acetic acid](/img/structure/B2700597.png)
![4-(6-Acetyl-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate](/img/structure/B2700599.png)
